2-Indolo[3,2-b]quinoxalin-6-ylacetohydrazide
Description
Properties
IUPAC Name |
2-indolo[3,2-b]quinoxalin-6-ylacetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O/c17-20-14(22)9-21-13-8-4-1-5-10(13)15-16(21)19-12-7-3-2-6-11(12)18-15/h1-8H,9,17H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAMTPSYLLWTOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Indolo[3,2-b]quinoxalin-6-ylacetohydrazide typically involves the reaction of indole derivatives with quinoxaline precursors under specific conditions. One common method includes the use of palladium-catalyzed C–N coupling and C–H activation reactions . Another approach involves the annulation reaction of indoles with 2-vinylanilines in the presence of iodine . These reactions are often carried out in solvents like dimethyl sulfoxide (DMSO) and require the presence of bases such as potassium carbonate (K2CO3) .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Indolo[3,2-b]quinoxalin-6-ylacetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield indole derivatives with modified functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents on the indole or quinoxaline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like acetonitrile or ethanol .
Major Products
The major products formed from these reactions include various substituted indoloquinoxalines, which can exhibit different biological activities and properties. For example, the reaction with bromophenylethan-1-ones in a DMSO–K2CO3 system yields 2-(6H-indolo[2,3-b]quinoxalin-6-yl)-1-phenylethan-1-ones .
Scientific Research Applications
2-Indolo[3,2-b]quinoxalin-6-ylacetohydrazide is a heterocyclic compound with an indole ring fused to a quinoxaline moiety, attached to an acetohydrazide group. It is recognized for its diverse biological activities, especially in medicinal chemistry.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
- Chemistry It serves as a precursor for synthesizing various heterocyclic compounds and developing new synthetic methodologies.
- Biology The compound exhibits cytotoxic activity and can be used in studies related to cancer and other diseases. Its primary mechanism of action involves intercalation with DNA, which disrupts DNA function and inhibits replication. This positions the compound as a potential candidate for anticancer therapies.
- Industry It can be used in the production of dyes, pigments, and other industrial chemicals.
This compound's biological activities include:
- Cytotoxicity It exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that the compound significantly reduces cell viability in cancer cell lines like HeLa and MCF-7, with reported IC50 values in the micromolar range, indicating potent activity.
- Antiviral Activity Some derivatives have shown potential as antiviral agents due to their ability to inhibit viral replication through similar mechanisms as their anticancer properties.
Synthesis and Preparation
The synthesis of this compound typically involves the reaction of indole derivatives with quinoxaline precursors under specific conditions, often using palladium-catalyzed C–N coupling and C–H activation reactions. Industrial production may involve scalable synthetic routes that ensure high yields and purity, potentially using continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Mechanism of Action
The mechanism of action of 2-Indolo[3,2-b]quinoxalin-6-ylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and interfere with its replication and transcription processes, leading to cytotoxic effects. It may also inhibit certain enzymes and proteins involved in viral replication and bacterial growth .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Modifications
Key Findings:
Chlorine Substitution: The 9-chloro derivative (C₂₃H₁₇ClN₆OS) exhibits superior DNA binding compared to non-halogenated analogues due to increased electron-withdrawing effects and steric interactions .
Hydrazide vs. Thiourea: The phenylthiourea group in CID 3088125 enhances thermal stability (TGA decomposition >300°C) compared to simpler hydrazides, as seen in thieno[3,2-b]thiophene derivatives .
Aromaticity Effects: Aromatized indenoquinoline derivatives show binding energies up to -10 kcal/mol, outperforming non-aromatized analogues by 2–3 kcal/mol .
Table 2: Binding Affinities and Bioactivity
Key Insights:
- Steric Hindrance : Bulky substituents (e.g., 5,11-diethyl groups on indolo[3,2-b]carbazole) reduce binding affinity (IC₅₀ = 8.9 nM vs. 1.2 nM for dimethyl derivatives) .
- Electron-Withdrawing Groups: Chlorine and quinone moieties lower binding energy by destabilizing π-π stacking, as seen in indolo[3,2-b]carbazole-6,12-quinone (IC₅₀ > 150 nM) .
Biological Activity
Overview
2-Indolo[3,2-b]quinoxalin-6-ylacetohydrazide is a heterocyclic compound recognized for its diverse biological activities, particularly in medicinal chemistry. This compound features an indole ring fused with a quinoxaline moiety, linked to an acetohydrazide group, which contributes to its unique pharmacological properties. The compound's primary mechanism of action involves intercalation with DNA, affecting cellular processes crucial for cancer cell proliferation and other biological functions.
Target and Mode of Action
- Primary Target : DNA
- Mode of Action : The compound interacts with DNA primarily through intercalation, which disrupts the normal function of DNA and inhibits replication processes.
Biochemical Pathways Affected
- The intercalation leads to the inhibition of DNA replication, which is vital for cancer cell growth and survival. This mechanism positions this compound as a potential candidate for anticancer therapies .
Biological Activities
The biological activities of this compound include:
- Cytotoxicity : Exhibits significant cytotoxic effects against various cancer cell lines.
- Antiviral Activity : Some derivatives have shown potential as antiviral agents due to their ability to inhibit viral replication through similar mechanisms as their anticancer properties .
Case Studies
Recent studies have highlighted the efficacy of this compound in various experimental setups:
- Cytotoxicity Assays : In vitro studies demonstrated that the compound significantly reduces cell viability in cancer cell lines such as HeLa and MCF-7. The IC50 values were reported in the micromolar range, indicating potent activity.
- DNA Binding Studies : Thermal denaturation experiments showed that the compound forms stable complexes with DNA, which correlates with its intercalating ability. This stability is influenced by the structure of the compound and substituents present on the indole and quinoxaline rings .
Comparative Analysis
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Cytotoxicity, Antiviral | DNA Intercalation |
| 6H-Indolo[2,3-b]quinoxaline | Anticancer | DNA Intercalation |
| 2-(6H-Indolo[2,3-b]quinoxalin-6-yl)-1-phenylethan-1-one | Cytotoxicity | DNA Intercalation |
Synthesis and Preparation Methods
The synthesis of this compound typically involves:
- Synthetic Routes : Reaction of indole derivatives with quinoxaline precursors under palladium-catalyzed conditions.
- Industrial Methods : Scalable synthesis using continuous flow reactors to enhance yield and purity.
Q & A
Q. What are the common synthetic routes for preparing 2-Indolo[3,2-b]quinoxalin-6-ylacetohydrazide and its derivatives?
- Methodological Answer : The synthesis typically involves:
- Condensation reactions : Hydrazide derivatives are formed via condensation of indoloquinoxaline precursors with substituted hydrazines. For example, Schunck's method involves refluxing indoloquinoxaline derivatives with 1-chloro-2-dimethylaminoethane hydrochloride in acetone under basic conditions (K₂CO₃) .
- Cross-coupling reactions : Transition-metal-catalyzed cross-coupling (e.g., Pd/Cu-mediated) to introduce aryl or heteroaryl substituents at specific positions .
- Intramolecular cyclization : Oxidative cyclodehydrogenation to form the fused indoloquinoxaline core .
Key intermediates include 6H-indolo[2,3-b]quinoxaline and its chloro-substituted analogs, which are functionalized via hydrazide linkages .
Q. How can spectroscopic techniques (NMR, MS, XRD) be applied to characterize its structure?
- Methodological Answer :
- ¹H/¹³C NMR : Assign proton environments (e.g., aromatic indole/quinoxaline protons at δ 7.0–8.5 ppm) and carbonyl groups (δ ~165–170 ppm). Substituent effects (e.g., chloro or hydrazide groups) shift peaks predictably .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., C₂₃H₁₇ClN₆OS has a molecular ion at m/z 460.939) .
- X-ray Diffraction (XRD) : Resolves crystal packing and bond angles, critical for confirming regioselectivity in derivatives (e.g., CCDC 1983315 for related quinoxaline structures) .
Q. What strategies optimize reaction yields in its synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to screen parameters (e.g., temperature, solvent, catalyst loading). For example, a 2³ factorial design can optimize reflux time, base concentration, and solvent polarity .
- Membrane separation : Purify intermediates via selective filtration to remove byproducts (e.g., unreacted hydrazines) .
- Process control : Real-time monitoring of reaction progress using HPLC or TLC to terminate reactions at maximum yield .
Advanced Research Questions
Q. How do computational methods (e.g., DFT, reaction path searches) aid in designing novel derivatives with enhanced bioactivity?
- Methodological Answer :
- Quantum chemical calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to tailor redox-active derivatives for anticancer or antimicrobial applications. ICReDD’s workflow combines DFT with machine learning to prioritize synthetic targets .
- Molecular docking : Simulate interactions with biological targets (e.g., DNA topoisomerases) to guide functional group modifications (e.g., adding electron-withdrawing chloro groups to enhance binding) .
Q. What analytical challenges exist in quantifying this compound in biological matrices, and how are they resolved?
- Methodological Answer :
- Matrix interference : Serum proteins and lipids can mask detection. Solid-phase extraction (SPE) with C18 columns isolates the compound from biological fluids .
- Detection limits : Use UPLC-MS/MS with multiple reaction monitoring (MRM) for trace quantification (LOQ < 1 ng/mL). Derivatization with dansyl chloride enhances fluorescence detection in HPLC .
Q. How can contradictions in reported biological activities (e.g., varying IC₅₀ values across studies) be systematically resolved?
- Methodological Answer :
- Standardized assays : Re-evaluate potency using uniform protocols (e.g., MTT assay for cytotoxicity with controlled cell lines and incubation times) .
- Meta-analysis : Compare substituent effects across studies. For example, 2-chloro derivatives consistently show higher DNA intercalation than methylated analogs, explaining potency disparities .
- Synchrotron-based techniques : Use X-ray crystallography to verify binding modes in disputed cases (e.g., intercalation vs. groove binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
